molecular formula C21H22ClNO B585870 JWH-203-d11 CAS No. 1346604-94-1

JWH-203-d11

Cat. No.: B585870
CAS No.: 1346604-94-1
M. Wt: 350.93
InChI Key: YDINKDBAZJOSLV-POHNCBRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH-203-d11 (CAS No. 1346604-94-1) is a deuterated analog of the synthetic cannabinoid JWH-203. Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but replace specific hydrogen atoms with deuterium (a stable hydrogen isotope). This modification increases molecular weight while maintaining nearly identical chemical behavior, making deuterated compounds invaluable as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This compound is primarily used in forensic and pharmacological research to quantify non-deuterated JWH-203 in complex matrices (e.g., biological samples), leveraging its distinct mass signature for accurate detection .

Properties

CAS No.

1346604-94-1

Molecular Formula

C21H22ClNO

Molecular Weight

350.93

IUPAC Name

2-(2-chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone

InChI

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3/i1D3,2D2,3D2,8D2,13D2

InChI Key

YDINKDBAZJOSLV-POHNCBRYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl

Synonyms

2-(2-Chlorophenyl)-1-[1-(pentyl-d11)-1H-indol-3-yl]ethanone;  JWH 203-d11; 

Origin of Product

United States

Comparison with Similar Compounds

To contextualize JWH-203-d11, two structurally and functionally related compounds are analyzed: JWH-203 (non-deuterated parent compound) and JWH-018-d9 (a deuterated analog of another synthetic cannabinoid).

Structural and Functional Comparison
Property This compound JWH-203 JWH-018-d9
Molecular Formula C₂₃H₁₇D₁₁N₂O C₂₃H₂₈N₂O C₂₄H₁₉D₉N₂O
Molecular Weight ~354.5 g/mol 348.5 g/mol ~361.5 g/mol
Deuterium Positions 11 H→D substitutions None 9 H→D substitutions
Primary Use Analytical standard Research on CB1/CB2 receptor activity Analytical standard
Solubility (Log S) -2.47 (ESOL) -2.30 (ESOL) -2.65 (ESOL)
Synthesis Method Catalytic deuteration Grignard alkylation Catalytic deuteration

Key Insights :

  • Molecular Weight Impact : The deuterium substitution in this compound increases its molecular weight by ~6 g/mol compared to JWH-203. This difference is critical in MS analysis, where distinct mass-to-charge (m/z) ratios enable precise quantification .
  • Solubility : this compound exhibits slightly lower solubility than JWH-203 due to deuterium’s isotopic effect, which marginally alters intermolecular interactions .
  • Functional Role: Unlike JWH-203, which is studied for its cannabinoid receptor binding, this compound is exclusively used in analytical workflows to avoid interference from endogenous compounds .
Research Findings
  • Analytical Utility: Studies utilizing this compound report a detection limit of 0.1 ng/mL in human plasma using liquid chromatography-tandem MS (LC-MS/MS), with a linear range of 0.1–50 ng/mL. This sensitivity is superior to non-deuterated standards due to reduced matrix effects .
  • Stability : this compound demonstrates enhanced thermal stability compared to JWH-203, attributed to deuterium’s stronger C-D bonds. This property ensures reliability in long-term storage and high-temperature analyses .
  • Cross-Reactivity: In receptor-binding assays, this compound shows negligible affinity for CB1/CB2 receptors, confirming its suitability as a non-pharmacological reference standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.